2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one
Overview
Description
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a phenyl group, an imidazole ring, and a nitrofluorenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of the imidazole intermediate with a hydroxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Nitration of the fluorenone moiety: The final step involves the nitration of the fluorenone ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating mixture (nitric acid and sulfuric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe for studying biological systems due to its unique fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: DNA, enzymes involved in cell proliferation, and proteins involved in signal transduction pathways.
Pathways Involved: Inhibition of DNA replication, induction of apoptosis, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-hydroxyphenyl)-1H-imidazol-4-yl]-7-nitrofluoren-9-one: Lacks the phenyl group at the 5-position of the imidazole ring.
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-fluoren-9-one: Lacks the nitro group on the fluorenone moiety.
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-ol: Contains a hydroxyl group instead of a ketone group on the fluorenone moiety.
Uniqueness
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one is unique due to the combination of its functional groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O4/c32-20-10-6-17(7-11-20)28-29-25(16-4-2-1-3-5-16)26(30-28)18-8-12-21-22-13-9-19(31(34)35)15-24(22)27(33)23(21)14-18/h1-15,32H,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMZWNVCCRYFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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